molecular formula C13H14F3N5OS B2556645 N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide CAS No. 941923-93-9

N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

Cat. No. B2556645
CAS RN: 941923-93-9
M. Wt: 345.34
InChI Key: JGVWFYJCAWRPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C13H14F3N5OS and its molecular weight is 345.34. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Studies on BPTES analogs, including compounds with sulfanylacetamide functionalities, have highlighted their potential as glutaminase inhibitors. Such compounds have been shown to attenuate the growth of human lymphoma cells in vitro and in mouse models, indicating their potential utility in cancer therapy (Shukla et al., 2012).

Antimicrobial Activity

A range of sulfanylacetamide derivatives has been synthesized and evaluated for their antimicrobial properties. Compounds targeting various bacterial and fungal strains demonstrate the potential of sulfanylacetamide derivatives in developing new antimicrobial agents. For example, N-substituted derivatives of thiazolidin-4-one have shown potential as antimicrobial agents against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as against fungi such as Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. This suggests the role of sulfanylacetamide derivatives in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Anion Binding

Research into carboxylic acid bioisosteres, including tetrazoles and acyl sulfonamides on a calix[4]arene scaffold, shows that these highly acidic N-H functional groups are competent anion binders. This suggests applications in supramolecular chemistry and potential utility in sensing or separation technologies involving anions (Pinter et al., 2011).

properties

IUPAC Name

N-propan-2-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5OS/c1-8(2)17-11(22)7-23-12-18-19-20-21(12)10-6-4-3-5-9(10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVWFYJCAWRPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

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